1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine is a chemical compound with the molecular formula C11H13F2N3 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a difluoro-substituted indazole ring attached to a propan-2-amine group. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine involves several stepsThe final step involves the attachment of the propan-2-amine group . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine can be compared with other indazole derivatives, such as:
1-(5,6-Difluoro-1H-indazol-1-yl)propan-2-amine: Similar structure but lacks the methyl group.
1-(3-Methyl-1H-indazol-1-yl)propan-2-amine: Similar structure but lacks the difluoro groups.
1-(5,6-Dimethyl-1H-indazol-1-yl)propan-2-amine: Similar structure but has additional methyl groups instead of fluorine.
These comparisons highlight the unique properties of this compound, particularly its difluoro and methyl substitutions, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H13F2N3 |
---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-(5,6-difluoro-3-methylindazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C11H13F2N3/c1-6(14)5-16-11-4-10(13)9(12)3-8(11)7(2)15-16/h3-4,6H,5,14H2,1-2H3 |
InChI-Schlüssel |
DRLGTCNDEBEPQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=CC(=C(C=C12)F)F)CC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.